REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[C:7]([OH:19])(=[O:18])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[C:20]([O:26][CH2:27]Cl)(=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22].[Na+].[I-].CN(C)[CH:33]=[O:34]>>[CH3:22][C:21]([CH3:24])([CH3:23])[C:20]([O:26][CH2:27][O:16][C:15](=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([O:19][CH2:1][O:4][C:33](=[O:34])[C:21]([CH3:23])([CH3:22])[CH3:20])=[O:18])=[O:25] |f:0.1.2,5.6|
|
Name
|
Caesium carbonate
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
Name
|
|
Quantity
|
3.3 mmol
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 days at ca. 40° C. (bath temperature) under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess solvent was evaporated off at ca. 35° C. (bath temperature) and 5 to 1 mm Hg
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with ether (1×15 mL)
|
Type
|
WASH
|
Details
|
the combined ether solutions were washed with saturated NaCl solution (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
WAIT
|
Details
|
left 12.34 g (59%)
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)OCOC(CCCCCCCC(=O)OCOC(C(C)(C)C)=O)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |